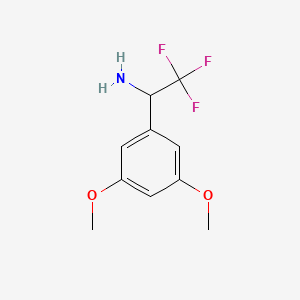

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

Description

BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C10H12F3NO2/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |

InChI Key |

CZDLNNOZLPYHOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(F)(F)F)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Properties of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly privileged tactic used to modulate pharmacokinetics, metabolic stability, and target binding affinity. 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is a highly functionalized, chiral

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural characterization, and field-proven synthetic methodologies.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine stems from the juxtaposition of its functional groups around a chiral benzylic center (C1).

-

The 3,5-Dimethoxyphenyl Motif: This electron-donating ring system increases the overall electron density of the aromatic system, making it an excellent hydrogen-bond acceptor. In drug design, this motif is frequently used to optimize binding kinetics in kinase inhibitors and receptor antagonists.

-

The

-Trifluoromethyl Group: The -

Causality in Drug Design: Because the pKa is lowered below 7.4, a significant fraction of the molecule exists in its neutral, unionized state in systemic circulation. This directly causes a logarithmic increase in passive cellular permeability, solving a common bottleneck in central nervous system (CNS) drug delivery[1]. Furthermore, the bulky

group sterically shields the

Quantitative Physicochemical Data

The following table summarizes the critical quantitative parameters of the free base form:

| Property | Value / Description | Analytical & Pharmacological Significance |

| Molecular Formula | Exact mass targeting for High-Resolution Mass Spectrometry (HRMS). | |

| Molecular Weight | 235.20 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD). |

| Estimated pKa (Amine) | 5.8 – 6.5 | Ensures a high unionized fraction at physiological pH (7.4) for permeability. |

| LogP (Octanol/Water) | 2.6 – 3.1 | Optimal lipophilicity balance between the |

| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors | Complies strictly with Lipinski’s Rule of Five for oral bioavailability. |

| ~ -74.0 ppm (d, | Primary diagnostic peak for structural confirmation and reaction monitoring. |

Synthetic Methodologies: A Causality-Driven Approach

While classical approaches to synthesizing 1-aryl-2,2,2-trifluoroethylamines rely on the

To achieve absolute stereocontrol and high yields, modern workflows prioritize the nucleophilic trifluoromethylation of pre-formed chiral imines using the Ruppert-Prakash reagent (

Experimental Protocol: Stereoselective Synthesis via Ellman's Auxiliary

As an application scientist, I utilize the following self-validating protocol. The use of Ellman's auxiliary (tert-butanesulfinamide) is critical: it not only directs the stereochemistry of the

Phase 1: Imine Condensation

-

Setup: Charge a flame-dried Schlenk flask with 3,5-dimethoxybenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

-

Activation: Add Titanium(IV) ethoxide (

, 2.0 equiv) dropwise at room temperature.-

Causality:

functions dually as a mild Lewis acid to activate the aldehyde carbonyl and as an irreversible water scavenger. This drives the equilibrium entirely toward the imine, preventing hydrolytic reversion.

-

-

Isolation: Stir for 12 hours, quench with saturated aqueous NaCl, and filter the resulting titanium dioxide salts through a Celite pad. Concentrate the filtrate to yield the pure sulfinyl imine.

Phase 2: Diastereoselective Trifluoromethylation

-

Initiation: Dissolve the crude sulfinyl imine in anhydrous DMF (0.2 M) and cool to -50 °C. Add

(2.0 equiv). -

Catalysis: Add a catalytic amount of tetrabutylammonium triphenyldifluorosilicate (TBAT, 0.1 equiv) or CsF[3].

-

Causality: TBAT provides a "naked" fluoride ion that attacks the silicon atom of

, generating a highly reactive pentacoordinate silicate intermediate. This transfers the

-

Phase 3: Auxiliary Cleavage

-

Deprotection: Isolate the major diastereomer via flash chromatography. Treat the purified intermediate with 4M HCl in 1,4-dioxane/methanol (1:1) at room temperature for 2 hours[1].

-

Causality: Acidic methanolysis selectively hydrolyzes the N-S bond of the sulfinamide. This releases the final product as a stable primary amine hydrochloride salt without cleaving the robust

group or the aryl methoxy ethers.

-

Stereoselective synthesis workflow for 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, multinuclear NMR spectroscopy is mandatory. The presence of the

-

NMR (376 MHz,

-

NMR (400 MHz,

-

NMR (100 MHz,

Pharmacokinetic Workflow & Application

In drug development, replacing a standard benzylic amine with this

Pharmacokinetic impact of the alpha-trifluoromethyl group on amine basicity and permeability.

By acting as a peptide bond replacement[1], the 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine scaffold resists enzymatic degradation by proteases, extending the in vivo half-life of the active pharmaceutical ingredient (API) while maintaining the necessary hydrogen-bonding vectors required for target engagement.

References

- The Journal of Organic Chemistry (ACS Publications)

- Bulletin of the Chemical Society of Japan (Oxford Academic)

- National Institutes of Health (NIH)

- The Trifluoroethylamine Function as Peptide Bond Replacement ResearchGate URL

Sources

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine, a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The document covers its chemical identifiers, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, potential applications based on structurally related molecules, safety and handling guidelines, and methods for analytical characterization.

Chemical Identity and Descriptors

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is a chiral compound that exists as a racemic mixture and as individual enantiomers. The trifluoromethyl group significantly influences its chemical properties, including pKa, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

| Identifier | Racemic 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine | (S)-1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine |

| CAS Number | 1199782-97-2[1] | 1213336-75-4[2] |

| Molecular Formula | C₁₀H₁₂F₃NO₂[1] | C₁₀H₁₂F₃NO₂[2] |

| Molecular Weight | 235.20 g/mol [1] | 235.20 g/mol [2] |

| IUPAC Name | 1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine | (1S)-1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine |

| SMILES | FC(F)(F)C(N)C=1C=C(OC)C=C(OC)C1[1] | NC(F)(F)F[2] |

Physicochemical Properties and Storage

The presence of the trifluoromethyl group and the aromatic dimethoxy moiety dictates the physicochemical properties of this compound. While detailed experimental data for this specific molecule is not widely published, estimations can be made based on its structural components.

| Property | Value/Information | Source |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Purity | Commercially available at ≥98% | [1][2] |

| Storage | Sealed in a dry environment at 2-8°C | [1][2] |

| Shipping | Typically shipped at room temperature in the continental US | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine can be envisioned through a two-step process: Friedel-Crafts acylation to form the ketone intermediate, followed by reductive amination.

Caption: Proposed synthetic pathway for 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine.

Step 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The synthesis commences with the electrophilic acylation of 1,3-dimethoxybenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. This reaction is typically catalyzed by a Lewis acid like aluminum chloride. The electron-donating methoxy groups activate the aromatic ring, directing the acylation to the ortho and para positions. The major product is expected to be the 4-substituted isomer due to steric hindrance at the 2-position.

Step 2: Reductive Amination of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one

The resulting trifluoromethyl ketone is then converted to the primary amine via reductive amination. This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine or hemiaminal, which is subsequently reduced to the amine. Various reducing agents can be employed for this step.

Detailed Experimental Protocol (Proposed)

The following is a proposed, non-validated protocol based on established chemical transformations. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one

-

To a stirred solution of 1,3-dimethoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0°C.

-

Slowly add trifluoroacetic anhydride to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired ketone.

Step 2: Synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

-

Dissolve the 1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one in a suitable solvent such as methanol.

-

Add an ammonia source, for example, ammonium acetate, to the solution.

-

Introduce a reducing agent, such as sodium cyanoborohydride, portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding water and adjust the pH to basic with a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography to obtain the final product.

Potential Applications in Drug Discovery

While specific biological activity data for 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable building block in medicinal chemistry.

-

Anticancer Activity: The 3,5-dimethoxyphenyl group is a feature of several compounds with demonstrated anticancer properties. For instance, derivatives of N-(3,5-dimethoxyphenyl)-N′-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine are being investigated as potential cancer therapeutics.[3] The introduction of a trifluoroethylamine moiety could enhance the metabolic stability and cell permeability of potential drug candidates.

-

Central Nervous System (CNS) Activity: The trifluoroethylamine scaffold has been explored for its potential in developing CNS-active agents. For example, some trifluoroethylamine analogues have been synthesized and evaluated for their interaction with opioid receptors.[4]

-

Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other chemical groups and can influence the binding affinity of a molecule to its biological target. Trifluoromethyl-containing compounds are known to be effective enzyme inhibitors.

Caption: Potential therapeutic and agrochemical applications of the title compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] In case of potential inhalation, a respirator may be necessary.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[6]

-

Inhalation: If inhaled, move the person to fresh air.[6]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention.[6]

-

Analytical Characterization

A comprehensive structural confirmation of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine would involve a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the dimethoxyphenyl ring, the methoxy protons, the methine proton adjacent to the amine and trifluoromethyl group, and the amine protons. The methine proton signal would likely appear as a quartet due to coupling with the three fluorine atoms. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbons, the carbon bearing the amino group, and the trifluoromethyl carbon. The carbon signals of the -CH(NH₂)-CF₃ moiety will show characteristic splitting due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet or a doublet (if coupled to the methine proton) corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show the loss of the trifluoromethyl group and cleavage of the bond between the aromatic ring and the ethylamine side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methoxy groups, C-O stretching of the ethers, and strong C-F stretching vibrations. |

Conclusion

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is a chiral building block with significant potential for the development of new pharmaceuticals and other biologically active compounds. Its synthesis, while not widely reported, can be achieved through established synthetic methodologies. The presence of both the 3,5-dimethoxyphenyl moiety and the trifluoroethylamine group suggests that derivatives of this compound may exhibit interesting pharmacological properties, particularly in the areas of oncology and neuroscience. As with any novel chemical, appropriate safety precautions must be taken during its handling and use. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

- Sinisi, R., Ghilardi, A., Ruiu, S., Lazzari, P., Malpezzi, L., Sani, M., Pani, L., & Zanda, M. (2009). Synthesis and in vitro Evaluation of Trifluoroethylamine Analogues of Enkephalins. ChemMedChem, 4(9), 1416-1420.

-

Request PDF. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. Retrieved from [Link]

- Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). Scientific Reports, 11(1), 21193.

-

What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety, 29(1), 31-42.

- Google Patents. (n.d.). US10898482B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-N'-1 methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine.

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466.

-

PubChem. (n.d.). 2-[4-(2-Fluoroethyl)-2,5-dimethoxyphenyl]ethan-1-amine. Retrieved from [Link]

- Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. (2000). The Journal of Organic Chemistry, 65(8), 2534-2537.

- Google Patents. (n.d.). EP3597627A1 - Process for preparing 1-(3,5-dihalophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

-

Regulations.gov. (n.d.). United States Patent and Trademark Office. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]

- Google Patents. (n.d.). KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

- Google Patents. (n.d.). JP2008162990A - Manufacturing method of 2,2,2-trifluoroethylamine.

-

PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxyphenethylamine. Retrieved from [Link]

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025). Molbank, 2025(2), M1849.

-

H NMR Binding Studies of43 with Various Anions. (2013). Chemical Communications.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. US10898482B2 - Pharmaceutical compositions comprising N-(3,5-dimethoxyphenyl)-N'-1 methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine - Google Patents [patents.google.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. combi-blocks.com [combi-blocks.com]

Technical Whitepaper: pKa and Physicochemical Profiling of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

[1]

Executive Summary

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is a specialized fluorinated building block used in the synthesis of CNS-active agents and chiral pharmaceutical intermediates.[1] Unlike typical phenethylamines, which are strongly basic (pKa ~9–10), the presence of the

Understanding the specific pKa of this molecule is critical for:

-

Purification: Standard acid-base extraction protocols must be modified.[1][2]

-

Salt Formation: Selection of counter-ions requires stronger acids than usual.[2]

-

Bioavailability: The neutral fraction is predominant at physiological pH, influencing membrane permeability.[2]

Core Finding: The estimated aqueous pKa of the conjugate acid is 4.4 ± 0.5 .[2] This places the molecule in the category of weak bases, requiring specific handling distinct from non-fluorinated analogs.[2]

Structural Analysis & Theoretical pKa Derivation

To determine the pKa with high confidence in the absence of a direct experimental crystal structure report, we utilize a Fragment-Based Electronic Additivity Model . This method synthesizes experimental data from the core scaffold and modulates it based on Hammett substituent constants.[2]

The Core Scaffold: 2,2,2-Trifluoroethylamine (TFEA)

The parent amine, ethylamine , has a pKa of approximately 10.7 . The introduction of a trifluoromethyl (CF

-

Reference Compound: 2,2,2-Trifluoroethylamine[1][3][4][5][6][7][8]

-

Experimental pKa: 5.7

-

Shift:

pKa

The Phenyl Ring Effect

Replacing a hydrogen on the

-

Electronic Effect: The phenyl group acts as an electron-withdrawing group (EWG) relative to an alkyl chain due to the

hybridized carbons.[1] -

Comparison: Methylamine (10.[2]6)

Benzylamine (9.3).[2] The phenyl group typically lowers pKa by ~1.3 units.[2] -

Intermediate Estimate:

.[1][2]

The 3,5-Dimethoxy Substitution

The target molecule features two methoxy groups at the meta positions (3 and 5).

-

Resonance vs. Induction: While methoxy groups are strongly electron-donating by resonance (+R) at ortho and para positions, they are electron-withdrawing by induction (-I) at the meta position.[1]

-

Hammett Constant (

): The value for a meta-methoxy group is +0.12 .[2] -

Combined Effect: Two meta-methoxy groups exert a cumulative withdrawing effect (

).[1][2] This further reduces electron density at the nitrogen, slightly lowering basicity.[2]

Final Calculated pKa Range

Combining these vectors:

Visualization of Electronic Effects

The following diagram illustrates the structural hierarchy and the electronic pressures reducing the basicity of the amine.

Figure 1: Stepwise reduction in basicity (pKa) driven by structural modifications.[1]

Experimental Determination Protocols

Given the low pKa, standard aqueous potentiometric titration may lack precision due to the glass electrode's limitations at low pH or solubility issues. The following protocols are recommended for validation.

Method A: F NMR Titration (Recommended)

This method is superior because the chemical shift of the CF

-

Preparation: Dissolve 10 mg of the amine in 500

L of D -

Titrant: Use standardized HCl and NaOH solutions.

-

Measurement: Record

F NMR spectra at varying pH values (measured externally). -

Plotting: Plot the change in chemical shift (

) vs. pH.[2] -

Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.[2]

Method B: Spectrophotometric Titration

The 3,5-dimethoxyphenyl chromophore absorbs in the UV region.[1] Protonation of the amine may cause a slight bathochromic or hypsochromic shift.[2]

-

Solvent: Water with 1% Methanol (to ensure solubility).

-

Wavelength: Monitor

(likely ~270-280 nm). -

Procedure: Titrate a dilute solution (

M) from pH 2 to pH 8. -

Analysis: Identify the inflection point in the absorbance vs. pH plot.

Practical Implications for Research

The low pKa (4.[2]4) fundamentally changes how this compound behaves compared to standard amines (pKa ~10).[2]

Extraction and Purification Strategy

Standard Protocol Failure: In a typical workup, you might acidify to pH 2 to keep the amine in the aqueous layer, wash with organic solvent, then basify to pH 10 to extract. Modified Protocol:

-

To retain in aqueous phase: pH must be < 2.0 .[2] At pH 4.4, it is 50% neutral (extractable).[2]

-

To extract into organic phase: pH > 6.0 is sufficient.[2] You do not need to go to pH 10.[2] Adjusting to pH 7-8 ensures >99% is in the neutral free base form.[1][2]

Salt Formation

Forming a crystalline salt requires an acid with a pKa significantly lower than the amine.[2]

-

Acetic Acid (pKa 4.76): Will NOT form a stable salt.[2] The equilibrium favors the free acid and free base.[2]

-

Recommended Acids:

-

Hydrochloric Acid (HCl)

-

Trifluoroacetic Acid (TFA)

-

p-Toluenesulfonic Acid (TsOH)[1]

-

Methanesulfonic Acid (MsOH)

-

Comparative Data Table

| Property | Standard Phenethylamine | 1-(3,5-Dimethoxy)-2,2,2-trifluoroethylamine | Consequence |

| pKa (Conj.[1] Acid) | ~ 9.5 | ~ 4.4 | Weak base; does not protonate at physiological pH.[2] |

| LogD (pH 7.4) | Low (Protonated/Polar) | High (Neutral/Lipophilic) | High membrane permeability; crosses BBB easily.[2] |

| Salt Stability | Stable with weak acids | Unstable with weak acids | Requires strong mineral/sulfonic acids for salts.[2] |

| Reaction Nucleophilicity | High | Reduced | Slower reaction rates in nucleophilic substitutions.[2] |

References

-

Basicity of Fluorinated Amines

-

Hammett Substituent Constants

-

Synthesis and Properties of

-Trifluoromethyl Amines:-

Source: Ma, J. A., & Cahard, D. (2008). Asymmetric synthesis of

-trifluoromethyl amines. Chemical Reviews, 108(9), PR1-PR43.[1] - Insight: Discusses the reduced nucleophilicity and basicity of these motifs.

-

-

Chiral Resolution of 1-Phenyl-2,2,2-trifluoroethylamine

Sources

- 1. chembk.com [chembk.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE | 22038-85-3 [chemicalbook.com]

- 8. 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride AldrichCPR 13652-09-0 [sigmaaldrich.com]

- 9. Pannellum [gis.humboldt.edu]

- 10. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Safe Handling of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Synthesis of Analog Data

The hazard profile of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is extrapolated from its core functional moieties: the trifluoroethylamine group and the dimethoxyphenyl ring. The trifluoroethylamine component is known to be a flammable liquid that can cause severe skin burns and eye damage.[1][2][3][4] The presence of the dimethoxyphenyl group may modulate the toxicological properties, and its metabolic profile should be considered.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | Highly flammable liquid and vapor[1][3][5] |

| Acute Toxicity, Oral | 4 | Harmful if swallowed[3][6][7][8] |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[1][2][3][4][9] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[1][2][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[1][10] |

Physicochemical Properties and Their Safety Implications

While experimental data for 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is limited, the following table outlines expected properties based on its chemical structure and data from analogs. These properties are critical for designing safe handling and storage procedures.

| Property | Predicted Value/Information | Implication for Safe Handling |

| Molecular Formula | C₁₀H₁₂F₃NO₂ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 235.20 g/mol | Essential for preparing solutions of known concentration. |

| Appearance | Likely a liquid or low-melting solid | The physical state dictates the appropriate handling procedures to prevent contact and inhalation. |

| Boiling Point | Not available (2,2,2-Trifluoroethylamine: 36-37 °C)[5][11] | The parent amine is volatile. The higher molecular weight of the target compound will increase the boiling point, but it may still have significant vapor pressure. |

| Solubility | Likely soluble in organic solvents. The hydrochloride salt would be water-soluble.[12] | Informs the choice of solvents for reactions and cleaning, as well as fire-extinguishing media. |

| Vapor Pressure | Not available (2,2,2-Trifluoroethylamine: ~7.6 psi at 20 °C)[5] | The volatility of the compound influences the risk of inhalation exposure and the potential for flammable vapor accumulation. |

| Storage Temperature | 2-8°C is recommended for similar compounds.[5][13][14] | Refrigeration is likely necessary to minimize decomposition and vapor pressure. |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Approach to Safety

A risk-based approach is essential when handling 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine. The hierarchy of controls should be implemented to minimize exposure.

Caption: Hierarchy of controls for managing exposure risks.

Step-by-Step Protocol for Donning and Doffing PPE:

-

Donning (in order):

-

Doffing (in order):

-

Gloves (peel off without touching the outer surface)

-

Lab coat (fold inward)

-

Goggles

-

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to ensure the safety of personnel and the integrity of the research.

Handling:

-

All manipulations of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine should be conducted in a certified chemical fume hood.[1][2]

-

Avoid contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][10]

-

Avoid inhalation of vapor or mist.[10] If inhaled, move the individual to fresh air and seek immediate medical attention.[9][10]

-

Use non-sparking tools and work away from sources of ignition.[1][6]

-

Ground all equipment when transferring large quantities to prevent static discharge.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]

-

Store separately from strong oxidizing agents, strong acids, and strong bases.[1]

-

Refrigeration (2-8°C) is recommended to maintain chemical stability.[5][13][14]

Emergency Procedures: A Proactive Approach to Spill and Exposure Management

Caption: Workflow for responding to a chemical spill.

In Case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3][7][9] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][10] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[9][10] Never give anything by mouth to an unconscious person.[1][10] Seek immediate medical attention.

Disposal Considerations

All waste containing 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine must be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.[10]

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[9]

The Role of Fluorination in Drug Design and Safety

The introduction of a trifluoromethyl group can significantly alter the physicochemical and pharmacological properties of a molecule.[12][15] It can enhance metabolic stability, binding affinity, and bioavailability. However, these same properties can also influence the toxicological profile. The high electronegativity of fluorine atoms can affect the acidity of nearby protons and the overall electronic nature of the molecule, potentially leading to different metabolic pathways and reactive intermediates. Researchers should be mindful of these factors when designing and handling novel fluorinated compounds. The synthesis of such compounds often involves reagents that require careful handling.[16][17]

References

- Trifluoroethylamine Hydrochloride - Solubility of Things. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, October 2).

- The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. (n.d.).

- Safety Data Sheet - CDN Isotopes. (n.d.).

- 2 - SAFETY DATA SHEET. (2009, September 26).

- 2,2,2-Trifluoroethylamine hydrochloride SDS, 373-88-6 Safety Data Sheets - ECHEMI. (n.d.).

- (S)-1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine | 1213336-75-4 | ChemScene. (n.d.).

- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025, August 8).

- Safety Data Sheet - Key Organics. (2025, May 20).

- Trifluoroethylation reactions of secondary amines. Isolated yields... - ResearchGate. (n.d.).

- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. (n.d.).

- 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine | 1199782-97-2 | ChemScene. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 28).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9).

- 2,2,2-Trifluoroethylamine 99.5 753-90-2 - Sigma-Aldrich. (n.d.).

- SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. (2015, May 1).

- 2,2,2-Trifluoroethylamine - Apollo Scientific. (n.d.).

- Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem. (n.d.).

- 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 - ChemicalBook. (2026, January 13).

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.be [fishersci.be]

- 3. halocarbon-ls.com [halocarbon-ls.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2,2,2-三氟乙胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. keyorganics.net [keyorganics.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chemscene.com [chemscene.com]

- 14. chemscene.com [chemscene.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Literature review of trifluoromethylated amine synthesis

This guide serves as a technical blueprint for the synthesis of trifluoromethylated amines, designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, robust protocols, and strategic selection of methodologies.

Strategic Integration of Trifluoromethylated Amines in Drug Discovery

Executive Summary

The incorporation of a trifluoromethyl (

-

pKa Modulation: The strong electron-withdrawing nature of fluorine (Inductive effect,

) typically lowers the pKa of an -

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., N-dealkylation) at the

-position. -

Lipophilicity: The

group increases lipophilicity (

Part 1: Critical Analysis of Synthetic Pillars

We categorize synthesis into three mechanistic pillars. Selection depends on the substrate's electronic bias and the required stereochemistry.

Table 1: Comparative Analysis of Trifluoromethylation Reagents

| Reagent Class | Primary Reagent | Reactivity Mode | Key Substrates | Strategic Advantage | Limitations |

| Nucleophilic | Ruppert-Prakash ( | Imines, Nitrones, Sulfinylimines | Standard for Chiral Synthesis. Reliable, scalable. | Requires activation (F-); sensitive to moisture. | |

| Electrophilic | Togni Reagent II | Enolates, electron-rich arenes | Metal-free C-H functionalization. | Direct N-trifluoromethylation is difficult; high cost. | |

| Radical | Langlois Reagent ( | Alkenes, Heteroarenes | Mild, compatible with Photoredox . | Regioselectivity can be challenging.[1][2] | |

| Umpolung | Secondary Amines | Direct conversion of N-H to | Requires AgF; intermediate thiocarbamoyl fluoride.[3][4] |

Part 2: The Gold Standard – Nucleophilic Trifluoromethylation

The most robust method for generating chiral

2.1 Mechanistic Pathway: The Siliconate Cycle

The reaction does not involve a free "naked"

Figure 1: The catalytic cycle of Ruppert-Prakash trifluoromethylation. Note the "Autocatalysis" pathway where the product alkoxide/amide regenerates the active siliconate species.

2.2 Validated Protocol: Asymmetric Synthesis via Ellman Imines

Objective: Synthesis of a chiral

Reagents:

-

(S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary)

- (Lewis Acid/Water Scavenger)

- (Ruppert-Prakash Reagent)[4]

-

TBAT (Tetrabutylammonium difluorotriphenylsilicate) - Preferred over TBAF for anhydrous solubility.

Step-by-Step Methodology:

-

Imine Formation (Condensation):

-

Charge a flame-dried flask with (S)-tert-butanesulfinamide (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous THF (0.5 M).

-

Add

(2.0 equiv) dropwise. -

Stir at RT for 12–24 h. Monitor by TLC.

-

Quench: Add brine. Filter the titanium salts through Celite. Dry organic layer (

) and concentrate. -

Purification: Flash chromatography (Hex/EtOAc).

-

-

Stereoselective Trifluoromethylation:

-

Dissolve the purified N-sulfinylimine (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

-

Cool to -50 °C . Critical Step: Low temperature is essential for diastereocontrol.

-

Add

(1.5 equiv). -

Add TBAT (0.1 equiv) as a solid or solution.

-

Stir at -50 °C for 2 h, then slowly warm to -20 °C.

-

Quench: Add saturated

at low temperature.[1]

-

-

Deprotection (Auxiliary Cleavage):

-

Dissolve the trifluoromethylated intermediate in MeOH.

-

Add 4N HCl in dioxane (2.0 equiv). Stir at RT for 1 h.

-

Concentrate to obtain the chiral

-

-

Expert Insight: The stereochemistry is governed by a closed transition state where the metal cation (from TBAT or added Lewis acids) chelates the sulfinyl oxygen and the imine nitrogen, directing the

Part 3: Emerging Methodology – Photoredox Catalysis

For substrates where pre-functionalization to an imine is difficult, or for late-stage functionalization, radical photoredox methods offer a powerful alternative.

3.1 Mechanistic Pathway: Radical Umpolung

This method utilizes visible light to generate an

Figure 2: General photoredox cycle for amine trifluoromethylation via Single Electron Transfer (SET).

3.2 Protocol: Photoredox C-H Trifluoromethylation

Reference: MacMillan et al. (Science, 2011) and subsequent variations.

-

Setup: Use a photoreactor (Blue LED,

450 nm). -

Reaction Mix: Combine amine substrate, photocatalyst (

, 1 mol%), and -

Irradiation: Sparge with Argon for 15 min. Irradiate at RT for 24 h.

-

Workup: Basic aqueous wash to remove sulfonyl byproducts, followed by extraction.

References

-

Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001).[9] Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.[8] Angewandte Chemie International Edition. [Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Sulfinylimines. Accounts of Chemical Research. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015).[10] Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. ethz.ch [ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of trifluoromethylated vicinal ethylenediamines with alpha-amino N-tert-butanesulfinimines and TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 10. Togni reagent - Enamine [enamine.net]

The Bioisosteric Potential of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

This guide provides an in-depth technical analysis of the 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine scaffold, treating it as a high-value "privileged structure" for medicinal chemistry optimization.

A Strategic Guide for Physicochemical Optimization in Drug Discovery

Executive Summary

In modern drug discovery, the 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine moiety represents a sophisticated "tactical scaffold" used to resolve specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities. This structure combines two powerful medicinal chemistry motifs: the

Together, they function as a bioisostere for unstable benzylamines or metabolically labile amides, offering a unique solution to three common failure modes:

-

High Clearance: By blocking the primary sites of metabolic oxidation (

-carbon and para-phenyl position). -

hERG Toxicity: By modulating the pKa of the amine to reduce cationic character at physiological pH.

-

Permeability: By optimizing Lipophilic Ligand Efficiency (LLE) through the "Fluorine Effect."

Structural & Physicochemical Analysis[1][2][3][4]

The Fluorine Effect on Basicity (pKa Modulation)

The defining feature of this molecule is the

-

Mechanism: The strong electron-withdrawing nature of the

group (Hammett -

The Shift: While a standard benzylamine has a pKa of

, the introduction of an -

Biological Consequence: At physiological pH (7.4), a standard benzylamine is >99% protonated (cationic). The

-

The 3,5-Dimethoxy "Stealth" Motif

The 3,5-dimethoxy substitution pattern is not merely decorative; it is a metabolic shield.

-

Metabolic Soft Spot Blocking: In unsubstituted phenyl rings, the para position is the primary site for CYP450-mediated hydroxylation. The 3,5-dimethoxy pattern sterically hinders the para position and electronically deactivates the ring toward certain oxidative mechanisms compared to a mono-methoxy analog.

-

Solubility vs. Lipophilicity: While methoxy groups add lipophilicity, they also act as weak hydrogen bond acceptors. This duality helps maintain solubility in aqueous media without the high desolvation penalty associated with more polar groups like hydroxyls.

Table 1: Physicochemical Comparison of Bioisosteres

| Feature | Standard Benzylamine | 1-(3,5-diOMe)-2,2,2-TF-Ethylamine | |

| pKa (approx.) | 9.5 | 9.8 | 5.8 – 6.2 |

| Ionization @ pH 7.4 | >99% Cationic | >99% Cationic | ~5-10% Cationic |

| Metabolic Liability | High ( | Moderate (Benzylic hydroxylation) | Low (Blocked |

| hERG Risk | High | High | Low |

Bioisosteric Mapping & Applications

Amide Bond Bioisosterism

This scaffold is frequently used as a Transition State Isostere for peptide bonds.

-

The Logic: The

group mimics the electrostatic properties and dipole of a carbonyl oxygen, while the amine mimics the -NH-. However, the geometry is tetrahedral ( -

Application: This is particularly effective in Protease Inhibitors (e.g., Cathepsin or BACE inhibitors). The scaffold mimics the tetrahedral intermediate of amide hydrolysis but cannot be cleaved, effectively "freezing" the enzyme in a non-productive state.

"Magic Methyl" Replacement

Replacing a methyl group with a trifluoromethyl group is a standard optimization tactic. In this specific scaffold, replacing an

Visualizing the Strategy

The following diagram illustrates the decision logic for deploying this scaffold in a drug design campaign.

Figure 1: Decision tree for implementing the 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine scaffold to solve specific ADME liabilities.

Synthetic Accessibility & Protocols

Accessing this chiral motif requires precise control, as the

Recommended Synthetic Workflow

Objective: Enantioselective synthesis of (S)- or (R)-1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine.

Step 1: Formation of the Sulfinylimine

-

Reagents: 3,5-Dimethoxybenzaldehyde + (S)-(-)-tert-Butanesulfinamide +

. -

Protocol: Reflux in THF. The Lewis acid

drives the condensation. -

Yield: Typically >85%.

Step 2: Nucleophilic Trifluoromethylation

-

Reagents:

(Ruppert-Prakash Reagent) + TBAT (initiator). -

Conditions:

in Toluene/THF. -

Mechanism: The

anion adds diastereoselectively to the imine bond controlled by the chiral sulfinyl auxiliary.

Step 3: Deprotection

-

Reagents:

in Dioxane/Methanol. -

Outcome: Cleavage of the sulfinyl group yields the chiral amine salt.

Figure 2: Enantioselective synthesis via Ellman auxiliary chemistry.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Prakash, G. K. S., et al. (2011). Nucleophilic Trifluoromethylation of N-tert-Butanesulfinyl Imines: A Convenient Access to Optically Active

-Trifluoromethyl Amines. Organic Letters. Link -

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Drug Hunter. (2025).[1][2] Bioisosteres Cheat Sheet: Phenyl Rings and Amides. Link

Sources

A Technical Guide to the Metabolic Stability of Trifluoroethylamine (TFEA) Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoro-Gamble in Modern Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the trifluoroethylamine (TFEA) moiety is of particular interest. Its integration can profoundly influence a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can enhance binding affinity, membrane permeability, and, most notably, metabolic stability.[1][2]

However, this is what we term the "Trifluoro-Gamble." While the exceptional strength of the carbon-fluorine (C-F) bond can shield a molecule from metabolic attack, the powerful electron-withdrawing effects of the trifluoromethyl (CF₃) group can also create unforeseen metabolic liabilities.[3][4] This guide serves as an in-depth exploration of the metabolic landscape of TFEA-containing compounds. It provides not only the theoretical underpinnings but also field-proven, practical protocols for assessing metabolic stability, empowering researchers to make more informed decisions in the lead optimization process.

The Metabolic Landscape of Trifluoroethylamine

The C-F Bond: A Double-Edged Sword

The rationale for using TFEA and other trifluoromethyl groups to enhance metabolic stability is rooted in fundamental physical organic chemistry. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol), making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[5] Strategically placing a CF₃ group at a known site of oxidative metabolism can effectively block that pathway, often leading to a longer drug half-life and improved bioavailability.[1][5]

However, the high electronegativity of fluorine atoms dramatically influences the electron distribution across the entire TFEA moiety. This can lower the pKa of the amine, reducing its basicity and potentially improving cell membrane permeation.[1] At the same time, this electronic perturbation can influence the reactivity of adjacent atoms, sometimes opening alternative metabolic pathways.[6]

Key Metabolic Pathways for TFEA-Containing Molecules

While the CF₃ group itself is generally robust, the overall metabolic fate of a TFEA-containing molecule is determined by the interplay of several enzymatic systems.

-

Phase I Metabolism (Functionalization): This is the primary battleground for metabolic stability.

-

Cytochrome P450 (CYP) Isoforms: These heme-containing monooxygenases are the principal drivers of oxidative metabolism for most drugs.[6][7] While direct oxidation of the CF₃ group is rare, CYPs can attack other parts of the molecule. Common CYP-mediated reactions include:

-

N-Dealkylation: For secondary or tertiary amines, CYPs can catalyze the removal of the trifluoroethyl group, a process that gives rise to an amine and trifluoroacetaldehyde (TFALD).[8]

-

Hydroxylation: CYPs can hydroxylate carbon atoms adjacent (alpha) to the nitrogen or at other susceptible positions on the parent molecule.

-

-

Aldehyde Oxidase (AO): AO is a cytosolic enzyme gaining increasing recognition in drug metabolism, especially for compounds containing nitrogen heterocycles.[9][10] Medicinal chemists often introduce nitrogen-containing aromatic structures to reduce CYP450-mediated metabolism, but this can inadvertently make the compound a substrate for AO.[11][12]

-

-

Phase II Metabolism (Conjugation): Following Phase I oxidation, or if the parent drug possesses suitable functional groups, it can undergo conjugation reactions. These processes, such as glucuronidation or sulfation, increase water solubility and facilitate excretion.[6] While hepatocytes contain the full complement of these enzymes, subcellular fractions like microsomes do not, a critical consideration when choosing an assay system.[13][14]

Common Metabolites and Potential for Bioactivation

A key metabolic pathway of concern for TFEA-containing compounds is the oxidative N-dealkylation, which generates trifluoroacetaldehyde (TFALD) . This aldehyde can be further oxidized, often by aldehyde oxidase, to form trifluoroacetic acid (TFA) .[8][15] TFA is a stable and persistent metabolite that has been detected in the environment and in humans, arising from the breakdown of various fluorinated compounds, including some anesthetic gases and pharmaceuticals.[16][17][18]

The formation of reactive metabolites is a significant safety concern in drug development.[19] Aldehydes like TFALD can potentially form covalent adducts with proteins, a mechanism that can lead to idiosyncratic adverse drug reactions.[20] Therefore, identifying and quantifying the formation of such metabolites is a critical step in the safety assessment of any new TFEA-containing chemical entity.

Assessing Metabolic Stability: A Practical Guide

A tiered approach is recommended for evaluating the metabolic stability of TFEA building blocks, starting with high-throughput screening and progressing to more complex, comprehensive studies.

In Vitro Methodologies: The Core of Early Assessment

In vitro assays are essential for predicting a compound's in vivo behavior and providing critical data for lead optimization.[21]

This is the workhorse assay for early-stage drug discovery, focusing primarily on Phase I metabolism mediated by CYP enzymes.[22][23] Liver microsomes are subcellular fractions that are easy to use and contain a high concentration of CYPs.[5][22]

Principle & Rationale: The test compound is incubated with liver microsomes and a necessary cofactor, NADPH, which initiates the CYP catalytic cycle.[24] The disappearance of the parent compound over time is monitored by LC-MS/MS. This allows for the calculation of key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (Clint).[21]

Detailed Step-by-Step Methodology:

-

Preparation of Reagents:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and diluting to the final volume. Confirm pH is between 7.3-7.5.[24]

-

Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute in cold phosphate buffer to a working concentration of 0.5 mg/mL protein.[24]

-

NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH. This is often a commercial mix containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase to continuously regenerate NADPH.

-

-

Incubation Procedure (96-well plate format):

-

Add phosphate buffer to each well.

-

Add the test compound to achieve a final concentration of 1 µM.[24]

-

Controls:

-

Negative Control (No Cofactor): Replace the NADPH solution with buffer to assess for non-CYP-mediated degradation.[22]

-

T=0 Control: Terminate the reaction immediately after adding the compound.

-

Positive Controls: Include a high-turnover compound (e.g., Midazolam) and a low-turnover compound to validate assay performance.[24]

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.[5]

-

Initiate the reaction by adding the NADPH regenerating system.[5]

-

-

Time-Point Sampling & Quenching:

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein amount in mg)

-

Caption: Workflow for the in vitro liver microsomal stability assay.

For a more comprehensive metabolic profile, including both Phase I and Phase II pathways, primary hepatocytes are the gold standard.[13][14] These intact cells contain the full complement of drug-metabolizing enzymes and cofactors in a more physiologically relevant environment.[25]

Principle & Rationale: The assay principle is similar to the microsomal assay, but uses cryopreserved or fresh hepatocytes.[26] The disappearance of the parent compound is monitored, providing a more complete picture of hepatic clearance.[13] This assay is crucial when Phase II metabolism or transport mechanisms are expected to play a significant role.

Detailed Step-by-Step Methodology:

-

Cell Preparation:

-

Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

-

Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be high (>80%).

-

Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).[25][26]

-

-

Incubation Procedure (Suspension in 12- or 24-well plates):

-

Add the hepatocyte suspension to the wells of a non-coated plate.

-

Add the test compound (final concentration typically 1 µM).

-

Place the plate in an incubator (37°C, 5% CO₂) on an orbital shaker to keep cells in suspension.[25]

-

Controls: Include heat-inactivated hepatocytes as a negative control to account for non-enzymatic degradation.[25]

-

-

Time-Point Sampling & Quenching:

-

Sample Analysis & Data Interpretation:

-

Sample processing and LC-MS/MS analysis are performed as described in the microsomal assay.

-

Data analysis is also similar, yielding half-life and intrinsic clearance values (Clint), which are typically expressed in µL/min/10⁶ cells.[26] This data can then be scaled to predict in vivo hepatic clearance.[13]

-

Analytical Techniques for Metabolite Identification

Determining the rate of parent drug loss is only half the story. Identifying the metabolites formed is crucial for understanding metabolic pathways and assessing potential safety liabilities.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary tool for both quantifying the parent drug and identifying potential metabolites.[21] High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, provides accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites.[27]

-

Metabolite Profiling: By comparing samples from t=0 and later time points, new peaks that appear in the chromatogram can be flagged as potential metabolites. The mass shift from the parent compound can suggest the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation).

Caption: Tiered workflow for assessing metabolic stability and pathways.

Structure-Metabolism Relationships (SMR) and Mitigation Strategies

Data from these assays feed directly into building Structure-Metabolism Relationships (SMR). By comparing the metabolic stability of closely related analogues, chemists can deduce which structural features are metabolic "hot spots" and which confer stability.

Data Presentation: Comparative Metabolic Stability

| Parameter | Compound A (with -CH₃) | Compound B (with -CF₃) | Rationale for Change |

| Metabolic Pathway | C-H oxidation at methyl group | Blocked at CF₃ position | The high energy of the C-F bond prevents CYP-mediated hydroxylation at this site.[5] |

| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[5] |

| Intrinsic Clearance (Clint) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking a primary metabolic route reduces this value.[5] |

| Key Metabolites | Hydroxymethyl, Carboxylic acid | Metabolites from other sites | Blocking a primary site of metabolism can reveal secondary, previously unobserved metabolic pathways. |

When a TFEA-containing lead compound shows metabolic liability, several medicinal chemistry strategies can be employed:[28]

-

Steric Hindrance: Introducing bulky groups near a metabolic soft spot can physically block the enzyme's active site.

-

Electronic Modification: Altering the electronic properties of a molecule can make it a poorer substrate for a particular CYP or AO enzyme.[29] For example, reducing the electron density of an aromatic ring can make it less susceptible to oxidation.

-

Blocking Metabolically Labile Sites: If metabolism is occurring at a site other than the TFEA moiety, that position can be blocked with a group that is resistant to metabolism, such as a fluorine atom.[11]

Conclusion & Future Perspectives

The trifluoroethylamine building block is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates. However, its use is not a universal solution. A thorough and systematic evaluation of metabolic stability, employing a tiered approach from high-throughput microsomal assays to more complex hepatocyte and metabolite identification studies, is essential.

By understanding the fundamental enzymatic pathways, employing robust and self-validating protocols, and intelligently applying structure-metabolism relationship data, drug development professionals can successfully navigate the "Trifluoro-Gamble." This enables the rational design of safer, more effective therapeutics with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. [Link]

-

ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

-

Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

-

Creative Bioarray. (2025). Hepatocyte Stability Assay. [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

-

SciSpace. (2000). Metabolism of fluorine-containing drugs. SciSpace. [Link]

-

ResearchGate. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. [Link]

-

ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2025). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI. [Link]

-

Medicinal Chemistry. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. [Link]

-

Royal Society of Chemistry. (2021). CHAPTER 11: Strategies to Mitigate CYP450 Inhibition. RSC Publishing. [Link]

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

-

ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism-Based Inactivation of Cytochrome P450 Enzymes. [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

-

ResearchGate. (n.d.). Tactics to Avoid Inhibition of Cytochrome P450s. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

-

ACS Publications. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Environmental Science & Technology. [Link]

-

DMPK. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. [Link]

-

ResearchGate. (2025). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics. ResearchGate. [Link]

-

ResearchGate. (2025). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

ResearchGate. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. [Link]

-

National Center for Biotechnology Information. (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. [Link]

-

Science.gov. (n.d.). trifluoroacetic acid tfa: Topics. [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. PMC. [Link]

-

National Center for Biotechnology Information. (2012). The role of aldehyde oxidase in drug metabolism. [Link]

-

Drug Hunter. (2025). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

-

National Center for Biotechnology Information. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes. [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. annualreviews.org [annualreviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

- 16. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 17. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. trifluoroacetic acid tfa: Topics by Science.gov [science.gov]

- 19. "Metabolic Bioactivation of Antidepressants: Advance and Underlying Hep" by Saleh M Khalil, Kevin R MacKenzie et al. [digitalcommons.library.tmc.edu]

- 20. benthamscience.com [benthamscience.com]

- 21. nuvisan.com [nuvisan.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. mercell.com [mercell.com]

- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]

- 26. protocols.io [protocols.io]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. books.rsc.org [books.rsc.org]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

Executive Summary

The incorporation of a trifluoromethyl (

This guide details the synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine , a scaffold found in various CNS-active agents and a critical intermediate for chiral building blocks. We prioritize the Ellman Auxiliary (tert-butanesulfinamide) approach due to its superior enantiocontrol, scalability, and operational reliability compared to direct nucleophilic trifluoromethylation of imines.

Key Chemical Challenges Solved

-

Imine Stability: Electron-withdrawing

groups destabilize ketimines; we utilize -

Stereocontrol: The bulky tert-butyl group directs hydride attack, achieving diastereomeric ratios (dr) > 95:5.

-

Electron-Rich Arene: The 3,5-dimethoxy motif is electron-donating, which stabilizes the intermediate cation but requires careful handling during acidic deprotection to avoid side reactions.

Retrosynthetic Analysis & Workflow

The most robust route disconnects the target amine into a chiral sulfinamide intermediate and, ultimately, the trifluoromethyl ketone precursor.

Figure 1: Retrosynthetic logic flow prioritizing the convergent Ellman auxiliary approach.

Precursor Preparation: 3,5-Dimethoxy-2,2,2-trifluoroacetophenone

While the aldehyde is a commodity chemical, the trifluoromethyl ketone is often expensive or unavailable. High-purity ketone is essential for the subsequent imine formation.

Reaction:

-

Nucleophilic addition of

to 3,5-dimethoxybenzaldehyde. -

Oxidation of the resulting alcohol.[2]

Protocol A: Ketone Synthesis

Reagents: 3,5-Dimethoxybenzaldehyde (1.0 equiv),

-

Trifluoromethylation:

-

Dissolve 3,5-dimethoxybenzaldehyde (10 mmol) in anhydrous THF (30 mL) under

. -

Cool to 0°C. Add

(12 mmol) followed by CsF (1 mmol). -

Observation: The reaction is exothermic. Color change may occur.

-

Stir at RT for 2 hours. Monitor by TLC (formation of silyl ether).

-

Hydrolysis: Add 1M HCl (20 mL) and stir for 1 hour to cleave the silyl ether. Extract with EtOAc, wash with brine, dry (

), and concentrate to yield 1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanol.

-

-

Oxidation:

-

Dissolve the crude alcohol in DCM (40 mL).

-

Add Dess-Martin Periodinane (12 mmol) at 0°C.

-

Stir at RT for 3 hours.

-

Quench: Add saturated

/ -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield Target: >85% over 2 steps.

-

Primary Protocol: Asymmetric Synthesis (Ellman Method)[3]

This protocol describes the synthesis of the (R)-amine using (R)-tert-butanesulfinamide.[3] To obtain the (S)-amine, substitute with (S)-tert-butanesulfinamide.[3]

Step 1: Condensation (Imine Formation)

The electron-withdrawing

Parameters:

-

Scale: 5.0 mmol

-

Solvent: THF (Anhydrous)

-

Temp: Reflux (65-70°C)

| Reagent | Equiv | MW | Amount |

| 3,5-Dimethoxy-trifluoroacetophenone | 1.0 | 234.19 | 1.17 g |

| (R)-tert-Butanesulfinamide | 1.2 | 121.20 | 0.73 g |

| Titanium(IV) ethoxide | 2.5 | 228.11 | 2.85 g (2.6 mL) |

| THF (Dry) | - | - | 15 mL |

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Addition: Add the ketone and (R)-sulfinamide to the flask. Add THF via syringe.

-

Catalyst: Add

dropwise. The solution will turn slightly yellow/orange. -

Reaction: Heat to reflux for 16–24 hours.

-

Checkpoint: Monitor by HPLC or TLC. Ketone conversion should be >90%.

-

-

Workup (Critical):

-

Cool to RT.

-

Pour the mixture into a rapidly stirring brine solution (20 mL). A thick white precipitate (

) will form. -

Add EtOAc (30 mL) and stir vigorously for 10 mins.

-

Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

-

Separate layers. Dry organic phase over

and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc gradient 10% -> 30%). The product is the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

The bulky tert-butyl sulfinyl group blocks one face of the imine. Using

Parameters:

-

Solvent: THF/MeOH (98:2) - Note: Trace MeOH accelerates borohydride reduction.

-

Temp: -50°C to -20°C

| Reagent | Equiv | Amount |

| N-Sulfinyl Ketimine (from Step 1) | 1.0 | ~1.5 g (Theoretical) |

| Sodium Borohydride ( | 3.0 | 0.57 g |

Procedure:

-

Dissolve the ketimine in THF (20 mL) and cool to -50°C (dry ice/acetone bath).

-

Add

as a solid in one portion. -

Slowly warm to -20°C over 3 hours.

-

Quench: Add saturated

(aq) dropwise at -20°C. -

Extraction: Extract with EtOAc (3x). Wash with brine, dry, and concentrate.

-

Analysis: Determine Diastereomeric Ratio (dr) via

NMR or Chiral HPLC. If dr < 90:10, recrystallize the sulfinamide intermediate from Hexanes/

Step 3: Deprotection to Free Amine

Acidic cleavage removes the sulfinyl group.

Procedure:

-

Dissolve the sulfinamide in MeOH (10 mL).

-

Add 4M HCl in Dioxane (3.0 equiv).

-

Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

-

Isolation: Concentrate to dryness.

-

Free Basing: Suspend the salt in EtOAc. Add 1M NaOH until pH > 10. Extract the organic layer, dry (

), and concentrate. -

Final Product: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine (Pale yellow oil).

Analytical Validation (QC)

Confirm structure and purity using the following markers.

| Technique | Expected Signal / Characteristic |

| HPLC | Purity > 98%. Chiral column (e.g., Chiralcel OD-H) required to verify ee. |

| MS (ESI) |

Safety & Waste Management

-

Trifluoromethyl Reagents:

can release highly volatile and toxic species. Handle in a well-ventilated fume hood. -

Titanium Waste: The

precipitate is fine and can clog filters. Use Celite. Dispose of titanium waste as heavy metal solid waste. -

Fluorinated Waste: Segregate fluorinated solvents and byproducts if required by local EHS regulations (often requires high-temp incineration).

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Enantiomerically Pure Amines via tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

-

Prakash, G. K. S.; Mandal, M.; Olah, G. A. (2001). "Stereoselective Synthesis of Trifluoromethylated Amines using TMSCF3." Synlett, 2001(1), 0077-0078. Link

-

Kuduk, S. D.; Di Marco, C. N.; Pitzenberger, S. M. (2006).[4] "Asymmetric addition reactions of Grignard reagents to chiral 2-trifluoromethyl tert-butyl(Ellman) sulfinimine." Tetrahedron Letters, 47(14), 2377-2381.[4] Link

-

Fustero, S.; et al. (2011). "Recent advances in the synthesis of fluorinated amino acids and peptides." Chemical Reviews, 111(11), 6984-7034. Link

-

Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

Sources

- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

Application Notes and Protocols: Leveraging 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine as a High-Performance Chiral Auxiliary in Asymmetric Synthesis

Abstract